Cardamonin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La Dihidroxi Metoxichalcona tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como precursor para la síntesis de varios flavonoides e isoflavonoides.

Biología: Exhibe actividades biológicas significativas, incluidas las propiedades antimicrobianas, antifúngicas y antimaláricas.

Medicina: Sus propiedades antiinflamatorias y anticancerígenas la convierten en un candidato potencial para el desarrollo de fármacos.

Industria: Se utiliza en la formulación de productos cosméticos debido a sus propiedades antioxidantes

Mecanismo De Acción

El mecanismo de acción de la Dihidroxi Metoxichalcona involucra su interacción con varios objetivos y vías moleculares. Inhibe la vía de señalización del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), que juega un papel crucial en la inflamación y el cáncer. Además, modula la actividad de las enzimas involucradas en el estrés oxidativo, ejerciendo así sus efectos antioxidantes .

Compuestos similares:

- Chalcona alpinetina

- Cardamomina

- Alpinetina

Comparación: La Dihidroxi Metoxichalcona es única debido a su patrón de sustitución específico en los anillos aromáticos, que contribuye a sus distintas actividades biológicas. En comparación con otras chalconas, ha demostrado propiedades antiinflamatorias y anticancerígenas más potentes, convirtiéndola en un compuesto valioso para futuras investigaciones y desarrollo .

Análisis Bioquímico

Biochemical Properties

Cardamonin exerts a broad spectrum of biological activities against many diseases, including type 2-diabetes, neurodegenerative diseases, cancer, cardiovascular diseases, rheumatoid arthritis, anti-microbial, Sjogren’s syndrome, anti-inflammatory, inflammatory bowel disease, and others

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit mTOR, NF-κB, Akt, STAT3, Wnt/β-catenin, and COX-2, demonstrating anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Dihidroxi Metoxichalcona se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de condensación de Claisen-Schmidt entre cetonas metílicas y aldehídos apropiados en presencia de una base como el hidróxido de sodio. Esta reacción generalmente ocurre en condiciones sin solvente usando técnicas de molienda .

Métodos de producción industrial: La producción industrial de Dihidroxi Metoxichalcona a menudo implica la extracción de chalconas de fuentes vegetales utilizando solventes como etanol, éter dietílico, metanol y hexano. La extracción a alta presión con dióxido de carbono supercrítico también se emplea para una aislamiento eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: La Dihidroxi Metoxichalcona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en dihidrochalconas.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en los anillos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio se usa a menudo como agente reductor.

Sustitución: Reactivos como el bromo o el cloro se pueden usar para reacciones de halogenación.

Productos principales:

Oxidación: Quinonas.

Reducción: Dihidrochalconas.

Sustitución: Chalconas halogenadas.

Comparación Con Compuestos Similares

- Alpinetin chalcone

- Cardamomin

- Alpinetin

Comparison: Dihydroxymethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities. Compared to other chalcones, it has shown more potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .

Actividad Biológica

Cardamonin, a natural chalcone derived from the Alpinia species, has garnered significant attention in recent years due to its diverse biological activities, particularly its anti-inflammatory, anticancer, and metabolic regulatory effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Source

This compound (C15H14O4) is a flavonoid compound primarily found in the seeds of cardamom (Elettaria cardamomum) and other plants in the Zingiberaceae family. Its structure consists of a 1,3-diarylpropene skeleton, which is responsible for its biological properties.

This compound exerts its biological effects through several key molecular pathways:

-

Anti-inflammatory Activity :

- This compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking the nuclear factor kappa B (NF-κB) signaling pathway. Studies show that it reduces the translocation of the p65 subunit of NF-κB into the nucleus, thereby decreasing inflammatory gene expression .

- It also inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammation .

-

Anticancer Properties :

- This compound has demonstrated significant anticancer activity across various cell lines by inducing apoptosis through the modulation of the mTOR signaling pathway. It upregulates pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

- Notably, this compound has shown effectiveness against multiple myeloma and various carcinomas, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and cholangiocarcinoma (HuCCA-1) .

- Metabolic Effects :

Anti-inflammatory Effects

In an experimental colitis model, this compound significantly reduced colonic inflammation markers and improved histological scores. The treatment resulted in a notable decrease in NO production and inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Anticancer Activity

A study on human multiple myeloma cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. The compound was found to enhance TRAIL-induced apoptosis, which is promising for selective cancer therapies .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to standard treatments in various biological assays:

Propiedades

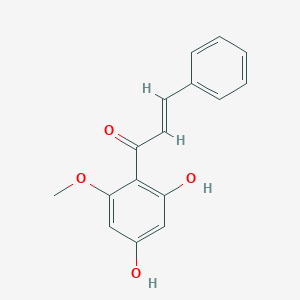

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of cardamonin?

A1: this compound demonstrates multifaceted interactions with various cellular pathways. Research indicates that it inhibits the mammalian target of rapamycin complex 1 (mTORC1) [, , , , ], nuclear factor-κB (NF-κB) [, , , , , , ], and signal transducer and activator of transcription 3 (STAT3) [, , ] signaling pathways.

Q2: How does this compound affect cancer cell proliferation and survival?

A2: this compound exhibits anti-proliferative effects on several cancer cell lines. It induces cell cycle arrest, primarily at the G2/M phase [, ], and triggers apoptosis via both intrinsic and extrinsic pathways [, , ]. These effects are mediated by the modulation of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2 family members, and caspases [, , ].

Q3: What is the role of oxidative stress in this compound's mechanism of action?

A3: this compound displays antioxidant properties in certain contexts but can also induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells [, ]. This dual nature suggests a context-dependent mechanism, potentially involving the modulation of antioxidant enzymes and signaling pathways.

Q4: How does this compound modulate the immune response?

A4: Research indicates that this compound can both suppress and enhance immune responses depending on the context. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, ]. Conversely, this compound can also enhance immune responses in certain settings, such as increasing macrophage phagocytosis and improving survival rates in a mouse leukemia model [].

Q5: What is the significance of this compound’s interaction with the NLRP3 inflammasome?

A5: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response [, ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β, which are implicated in various inflammatory diseases.

Q6: What is the molecular formula and weight of this compound?

A6: this compound (2′,4′-dihydroxy-6′-methoxychalcone) has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q7: How do structural modifications of this compound impact its activity?

A7: Studies indicate that the presence of the ketone and alkene groups is crucial for this compound's bioactivity []. Substituting the phenolic groups with more polar moieties can enhance its activity. Additionally, complexing this compound with metal ions, particularly copper (II), significantly increases its cytotoxic effects [, ].

Q8: What are the key findings from in vitro studies on this compound?

A8: In vitro studies demonstrate this compound’s ability to inhibit the proliferation, migration, and invasion of various cancer cell lines, including lung, breast, colon, and nasopharyngeal cancer cells [, , , , ]. These studies highlight this compound's potential as an anticancer agent.

Q9: What is the evidence for this compound's efficacy in animal models of disease?

A9: this compound has shown promising results in various animal models. It alleviated pressure overload-induced cardiac remodeling and dysfunction in mice [], exhibited anti-inflammatory effects in a mouse model of colitis [], and mitigated kidney injury in a rat model of renal ischemia-reperfusion injury [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.